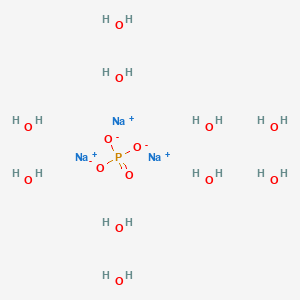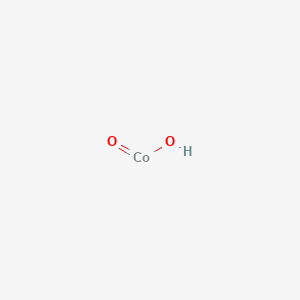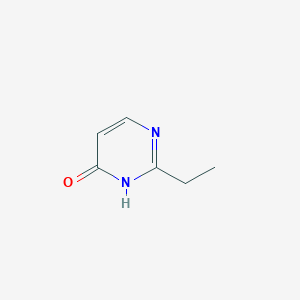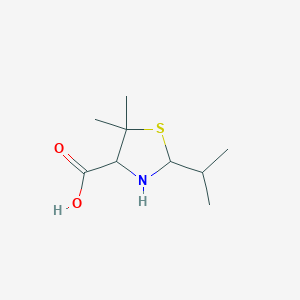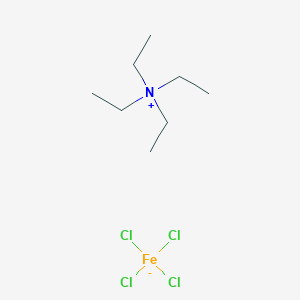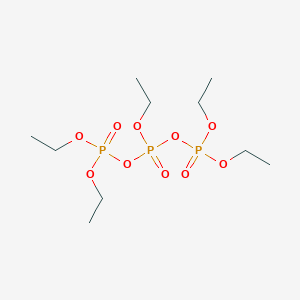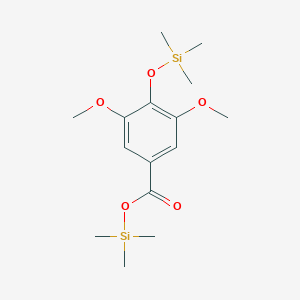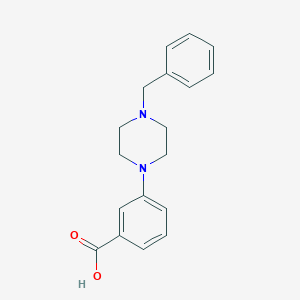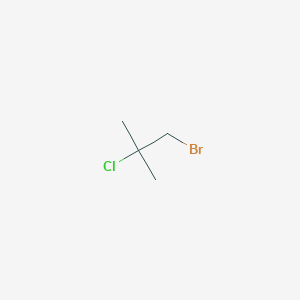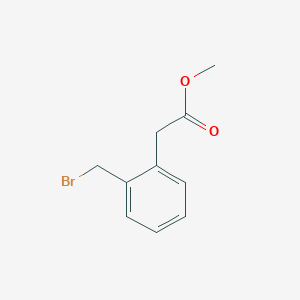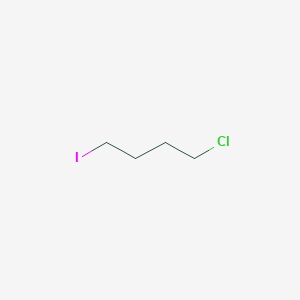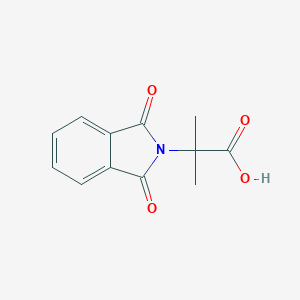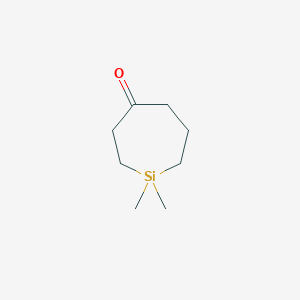
Silacycloheptan-4-one, 1,1-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silacycloheptan-4-one, 1,1-dimethyl- is a cyclic organosilicon compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. This compound is also known as Sila-4-ketone and is an important building block in the synthesis of various organic compounds. In
作用机制
The mechanism of action of Silacycloheptan-4-one, 1,1-dimethyl- is not fully understood. However, it is believed that this compound interacts with various enzymes and proteins in the body, leading to changes in their activity. Additionally, Sila-4-ketone has been shown to have a high affinity for certain receptors in the body, which may contribute to its physiological effects.
生化和生理效应
Silacycloheptan-4-one, 1,1-dimethyl- has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has potent anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells. Additionally, Sila-4-ketone has been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
One of the main advantages of using Silacycloheptan-4-one, 1,1-dimethyl- in lab experiments is its high yield of synthesis, which makes it suitable for large-scale synthesis. Additionally, this compound has unique properties that make it a valuable building block in the synthesis of various organic compounds. However, one of the limitations of using Sila-4-ketone in lab experiments is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for the research of Silacycloheptan-4-one, 1,1-dimethyl-. One potential direction is the development of new synthetic methods for the production of Sila-4-ketone with higher yields and lower toxicity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the development of new silicon-containing polymers using Sila-4-ketone as a precursor may lead to the development of new materials with unique properties.
合成方法
Silacycloheptan-4-one, 1,1-dimethyl- can be synthesized using various methods, including the reaction of 1,1-dimethylsilacyclobutene with carbon monoxide in the presence of a palladium catalyst. Another method involves the reaction of 1,1-dimethylsilacyclobutene with an aldehyde in the presence of a Lewis acid catalyst. The yield of Sila-4-ketone using these methods is generally high, making them suitable for large-scale synthesis.
科学研究应用
Silacycloheptan-4-one, 1,1-dimethyl- has been extensively studied for its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry. This compound is an important building block in the synthesis of various organic compounds, including sila-heterocycles, sila-amino acids, and sila-peptides. Additionally, Sila-4-ketone has been used as a precursor for the synthesis of silicon-containing polymers, which have potential applications in the development of new materials with unique properties.
属性
CAS 编号 |
10325-26-5 |
|---|---|
产品名称 |
Silacycloheptan-4-one, 1,1-dimethyl- |
分子式 |
C8H16OSi |
分子量 |
156.3 g/mol |
IUPAC 名称 |
1,1-dimethylsilepan-4-one |
InChI |
InChI=1S/C8H16OSi/c1-10(2)6-3-4-8(9)5-7-10/h3-7H2,1-2H3 |
InChI 键 |
BBDSTPXFTIJXPJ-UHFFFAOYSA-N |
SMILES |
C[Si]1(CCCC(=O)CC1)C |
规范 SMILES |
C[Si]1(CCCC(=O)CC1)C |
同义词 |
1,1-Dimethylsilacycloheptan-4-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



